REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[CH:5]([CH2:11][CH:12]1[CH2:15][CH2:14][CH2:13]1)[C:6]([O:8]CC)=[O:7])C.[OH-].[K+]>C(O)C.O>[CH:12]1([CH2:11][CH:5]([C:6]([OH:8])=[O:7])[C:4]([OH:16])=[O:3])[CH2:15][CH2:14][CH2:13]1 |f:1.2|
|
Name
|
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)CC1CCC1)=O
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
45.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time, the reaction was cooled to 25° C.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
ADDITION
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Details
|
The residue was diluted with water (50 mL) which
|
Type
|
EXTRACTION
|
Details
|
extracted with a 90/10 methylene chloride/methanol solution (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)CC(C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.22 g | |
YIELD: PERCENTYIELD | 34.7% | |
YIELD: CALCULATEDPERCENTYIELD | 34.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |